6-Bromopicolinic acid
Overview
Description
6-Bromopicolinic acid, also known as 6-Bromopyridine-2-carboxylic acid, is a chemical compound with the formula C6H4BrNO2 . It is used in the synthesis of chiral 2,2′-dipyidylamines .
Synthesis Analysis
In the agrochemical industry, this compound is used as an intermediate in the synthesis of fungicides and herbicides . The manufacturing process involves several steps, including the synthesis of the intermediate product, purification, and isolation of the final product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bromine atom attached to the 6th position of the pyridine ring . The molecular formula is C6H4BrNO2, with an average mass of 202.005 Da .Chemical Reactions Analysis
The photochemistry of this compound has been studied. In deoxygenated pH 5.4 water, it yields 6-hydroxypicolinic acid (70%) and a substituted pyrrole . The photolysis of this compound is drastically enhanced by Cl−, producing 6-chloropicolinic acid with a chemical yield of about 90% .Physical and Chemical Properties Analysis
This compound has a molecular weight of 202.01 g/mol . More detailed physical and chemical properties could not be found in the search results.Scientific Research Applications
Synthesis Improvement
6-Bromopicolinic acid has been utilized in the improved synthesis of certain chemical compounds. A study demonstrated its use in reductively homocoupling to yield 6,6′-dimethyl-2,2′-bipyridine, which is an important disubstituted bipyridine (Cassol, Demnitz, Navarro, & Neves, 2000).
Crystal Structure Analysis
It has been applied in the formation of polymorphs in cobalt(II) complexes. The influence of solution pH on the formation of different crystal structures in these complexes has been specifically studied, showcasing the versatility of this compound in forming varied crystalline structures (Kukovec & Popović, 2009).
Copper(II) Complexes Formation
In the creation of copper(II) complexes, this compound has been used. These complexes were analyzed for their molecular, crystal structures, and thermal stability, providing insights into the formation and properties of such metal complexes (Kukovec, Popović, Kozlevčar, & Jagličić, 2008).
Nickel(II) Complexes and Pseudopolymorphism
Similarly, nickel(II) complexes with this compound were prepared, showcasing examples of pseudopolymorphs, where the complexes differ in the number of co-crystallized water molecules but share the same crystal system. Such studies contribute to understanding the diversity in crystal formation (Kukovec & Popović, 2009).
Photochemical Studies
This compound has been investigated for its photochemical behavior. This includes studies on its photodehalogenation, contributing to a deeper understanding of photochemical reactions in water and mixed solvents (Rollet, Richard, & Pilichowski, 2006).
Reactivity Studies
The reactivity of halides with triplets of this compound was studied, revealing insights into the contrasting effects of bromide and chloride. Such studies are crucial in understanding the behavior of halides in various chemical environments (Rollet & Richard, 2006).
Monomer Synthesis
This compound was used in the synthesis of 6-phenylethynyl picolinic acid, a monomer for creating derivatives with potential applications in materials science. This demonstrates its role in the synthesis of novel compounds with specific properties (Wang, Baek, Baek, Nishino, Spain, & Tan, 2006).
Catalysis in Organic Synthesis
The acid has been used in copper-catalyzed coupling reactions, showcasing its role as a catalyst in the synthesis of pyrrolo[2,3-d]pyrimidines, a class of compounds with potential pharmaceutical applications (Jiang, Sun, Jiang, & Ma, 2015).
Mechanism of Action
Target of Action
It’s known that this compound is used in the synthesis of chiral 2,2′-dipyidylamines , which suggests that it may interact with enzymes or receptors that recognize these structures.
Mode of Action
Given its use in the synthesis of chiral 2,2′-dipyidylamines , it’s plausible that it may act as a building block in the formation of these compounds, potentially influencing their biological activity.
Result of Action
As a precursor in the synthesis of chiral 2,2′-dipyidylamines , its effects may be indirectly related to the biological activities of these compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that safety data sheets suggest that this compound should be stored in a dry, cool, and well-ventilated place .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various biomolecules in biochemical reactions
Cellular Effects
It is known that the compound can influence cell function
Molecular Mechanism
It is known that the compound can exert its effects at the molecular level , including potential binding interactions with biomolecules and possible effects on enzyme inhibition or activation and changes in gene expression
Properties
IUPAC Name |
6-bromopyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XURXQNUIGWHWHU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344021 | |
Record name | 6-Bromopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21190-87-4 | |
Record name | 6-Bromopicolinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Bromopyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What transient species are observed during the laser flash photolysis of 6-bromopicolinic acid and 6-chloropicolinic acid?
A2: Laser flash photolysis studies reveal distinct transient species for both compounds. For 6-chloropicolinic acid, a short-lived transient species with a maximum absorption at 305 nm is observed. [] This species is quenched by both oxygen and methyl acrylate, suggesting its triplet excited state nature. [] In contrast, the triplet excited state of this compound is only detected at pH 1 and exhibits a maximum absorption at 320 nm. [] Furthermore, the photolysis of 6-chloropicolinic acid in the presence of chloride ions generates the radical anion Cl2.-, while this compound forms the radical anion Br2.- in the presence of bromide ions. [] These observations provide valuable insights into the reactive intermediates involved in the photochemical reactions of these halogenated picolinic acid derivatives.
Q2: Can you describe the structural characteristics of metal complexes formed with this compound?
A3: Research shows that this compound acts as a ligand in various metal complexes, influencing their structural diversity and properties. For instance, cobalt(II) complexes with this compound exhibit polymorphism, with the solution's pH playing a crucial role in determining the resulting polymorphs. [] Similarly, nickel(II) complexes with this ligand display pseudopolymorphism, where different crystal structures incorporate solvent molecules within the crystal lattice. [] This highlights the versatility of this compound in coordinating with metal ions and generating diverse crystal structures with potential applications in materials science.
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